molecular formula C17H21N5O3 B2923681 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797223-55-2

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2923681
CAS RN: 1797223-55-2
M. Wt: 343.387
InChI Key: KBBNLASMXNFSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as PP2A inhibitor, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor exerts its effects by inhibiting the activity of protein phosphatase 2A (1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea), a serine/threonine phosphatase that regulates a wide range of cellular processes, including cell cycle progression, apoptosis, and DNA damage response. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor binds to the catalytic subunit of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea and prevents its interaction with regulatory subunits, thereby inhibiting its phosphatase activity.
Biochemical and Physiological Effects
1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to have various biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, protection of neurons from oxidative stress, and inhibition of viral replication. 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has several advantages for lab experiments, including its high potency and selectivity for 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, its ability to target multiple diseases, and its potential for combination therapy with other drugs. However, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the research on 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor and its effects on various signaling pathways.

Synthesis Methods

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor is synthesized using a multi-step process that involves the reaction of 2-methoxyaniline with 4-morpholinopyrimidine-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by treatment with urea to yield the final product, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, 1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea inhibitor has been shown to inhibit viral replication by targeting host factors required for viral entry and replication.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-14-5-3-2-4-13(14)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-25-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBNLASMXNFSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.